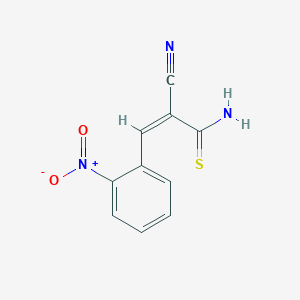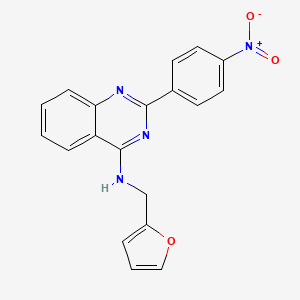![molecular formula C15H21N5 B5547152 N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)
N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of acrylamides with hydrazine hydrate, as demonstrated in the preparation of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines. This process typically starts from 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene to afford N-(4H-1,2,4-triazol-4-yl)acetamide. Subsequent reactions with various aromatic aldehydes yield the corresponding acrylamides, which are then cyclized with hydrazine hydrate in ethanol to form the desired triazole derivatives. The structures of these compounds are confirmed by spectroscopic methods such as 1H NMR and IR spectroscopy (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole compounds can be elucidated using X-ray crystallography, as seen in the study of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one. These molecules typically crystallize in specific space groups, with detailed measurements of cell dimensions providing insights into their geometric arrangement. The structure is further stabilized by intermolecular hydrogen bonding and π-π stacking interactions, highlighting the potential for triazole derivatives to participate in complex molecular assemblies (Hwang et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical transformations, including intramolecular cyclization, acylation, and oxidation reactions. These reactions yield a range of products, including N-acyl derivatives and monoacylated amino groups. The electron-attracting strength of the triazole nucleus and its impact on the reactivity of these compounds are subjects of interest, with data on n.m.r., u.v., and i.r. spectra contributing to the understanding of their chemical behavior (Albert, 1973).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to compounds with good to moderate activities against test microorganisms. This highlights the potential application of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Antimicrobial and Cytotoxic Activity
Another study focused on the convenient synthesis of amino acid-coupled triazoles, revealing promising antimicrobial activities. The synthesis pathway utilized amino acid esters and azides, leading to novel compounds that were evaluated for their antimicrobial activity, showcasing the versatility of triazole derivatives in synthesizing biologically active compounds (El Rayes, 2010).
Corrosion Inhibition
Triazole Schiff bases have been investigated as corrosion inhibitors on mild steel in acidic media. These studies offer insights into the application of triazole derivatives in industrial processes, where they can serve as effective corrosion inhibitors, protecting metals against corrosive environments (Chaitra et al., 2015).
Synthesis of Novel Compounds
The field also explores the synthesis of novel compounds from 4-amino-4H-1,2,4-triazole, leading to a variety of derivatives with potential for further biological and chemical property studies. These synthetic pathways highlight the chemical flexibility and the potential for creating diverse compounds within this chemical class (Panchal & Patel, 2011).
Biological Activity Research
Research into ferrocenyl-containing thiazole imine derivatives, synthesized from triazole compounds, indicates some degree of plant growth regulatory and antifungal activities. This suggests applications in agriculture and plant sciences, where these compounds could be used to enhance crop growth or protect against fungal pathogens (Yu et al., 2007).
Propriétés
IUPAC Name |
N-methyl-N-(3-methylbutyl)-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-13(2)8-9-19(3)15-6-4-14(5-7-15)10-18-20-11-16-17-12-20/h4-7,10-13H,8-9H2,1-3H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFNCOQJVLYKLP-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN(C)C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)
![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)
![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)
![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)
![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)